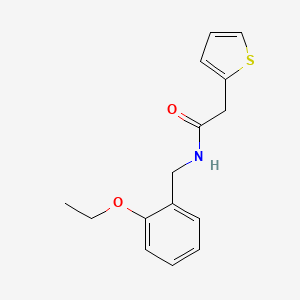![molecular formula C17H22ClN3O2 B5555818 ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate](/img/structure/B5555818.png)
ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate, often involves complex reactions and methodologies. For instance, the use of ethyl anthranilates in HMPT at reflux temperature has been shown to prepare quinoline derivatives, indicating the diverse synthetic routes available for such compounds (Pedersen, 1977). Additionally, specific methods like the tandem addition-elimination-SNAr reaction have been employed to prepare quinolinecarboxylate esters, showcasing the variety of synthetic approaches (Bunce, Lee, & Grant, 2011).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is a critical area of study, with spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy being pivotal in characterizing these compounds. A study on a novel quinoline derivative synthesized provided insights into its molecular geometry, NBO, NLO, chemical reactivity, and thermodynamic properties through DFT and TDDFT methods, highlighting the importance of structural analysis in understanding the compound's properties (Fatma, Bishnoi, & Verma, 2015).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, revealing their complex chemical behavior. For example, the Vilsmeier-Haack reaction has been utilized in synthesizing novel quinoline derivatives, with specific reactions revealing distinctive chemical behaviors under different conditions (Ibrahim, Hassanin, Abbas, & Badran, 2013). These reactions not only expand the chemical repertoire of quinoline derivatives but also pave the way for synthesizing new compounds with potentially useful properties.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. Although specific studies on the physical properties of ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate are scarce, the general understanding of quinoline derivatives suggests that these properties are influenced by the compound's molecular structure and substituents.
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including reactivity, potential as proton sponges, and interaction with various chemical agents, are significant for their applications in chemistry and pharmaceuticals. For instance, the synthesis of quinoline proton sponges indicates the unique chemical properties that can be harnessed for specific applications (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015).
Scientific Research Applications
Synthesis and Cytotoxic Activity
Quinoline derivatives have been synthesized and tested for their cytotoxic activities against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic properties against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds showing IC50 values less than 10 nM (Deady et al., 2003). These findings highlight the potential of quinoline derivatives in the development of new anticancer agents.
Heterocyclic Chemistry
Quinoline derivatives serve as key intermediates in the synthesis of complex heterocyclic compounds. For example, the synthesis of 2,4-bis(dimethylamino)quinolines was achieved through the HMPT-induced ring closure of anthranilates, demonstrating the versatility of quinoline derivatives in heterocyclic chemistry (Pedersen, 1977).
Photovoltaic Applications
Quinoline derivatives have also found applications in the fabrication of organic-inorganic photodiode devices. The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives were studied, showing their potential use in photodiodes due to their favorable electrical properties and sensitivity to illumination (Zeyada et al., 2016).
properties
IUPAC Name |
ethyl 6-chloro-4-[2-(dimethylamino)ethylamino]-8-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c1-5-23-17(22)14-10-20-15-11(2)8-12(18)9-13(15)16(14)19-6-7-21(3)4/h8-10H,5-7H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRMZOYLAQDXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCCN(C)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5555738.png)
![2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline](/img/structure/B5555741.png)


![1-(2-aminoethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5555759.png)
![N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)
![N'-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-N-methyl-N-phenylurea](/img/structure/B5555779.png)
![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5555783.png)
![N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5555785.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555793.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxamide dihydrochloride](/img/structure/B5555821.png)

